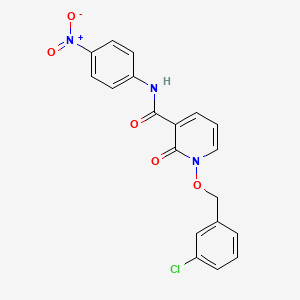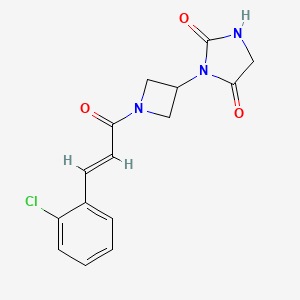
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells and has demonstrated antitumor activity in various cancer types.
Mécanisme D'action
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. By inhibiting the TCA cycle, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione disrupts the energy production in cancer cells, leading to apoptosis. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to induce oxidative stress in cancer cells, which further contributes to apoptosis.
Biochemical and Physiological Effects:
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by disrupting the mitochondrial TCA cycle and inducing oxidative stress. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione also inhibits the activity of several enzymes involved in the TCA cycle, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its ability to enhance the efficacy of other anticancer drugs. This makes it a promising candidate for combination therapy in cancer treatment. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have low toxicity and is well-tolerated in clinical trials. However, one of the limitations of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its limited solubility in water, which can make it challenging to administer in clinical settings.
Orientations Futures
There are several future directions for research on (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione. One potential direction is to explore its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione and its potential side effects in clinical settings.
Méthodes De Synthèse
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-chlorobenzaldehyde with glycine to form 2-chlorophenylglycine. The 2-chlorophenylglycine is then reacted with acryloyl chloride to form 3-(2-chlorophenyl)acryloylglycine. The 3-(2-chlorophenyl)acryloylglycine is then reacted with azetidine-3-one to form (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione.
Applications De Recherche Scientifique
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied in preclinical and clinical studies for its potential as an anticancer drug. It has been shown to have antitumor activity in various cancer types, including pancreatic, breast, lung, and ovarian cancers. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and pemetrexed.
Propriétés
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-6,11H,7-9H2,(H,17,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBRXCNOSQVMHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

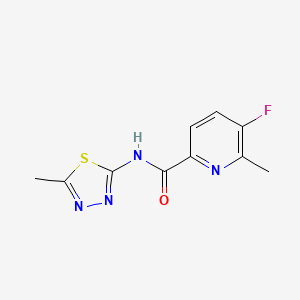
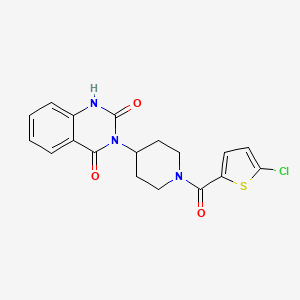
![2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2594967.png)
![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)

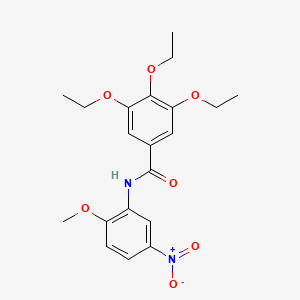
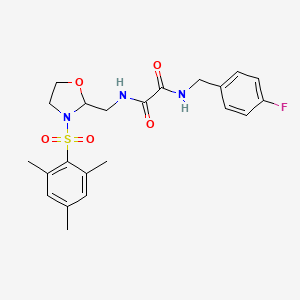

![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)
![6-((3,4-dichlorobenzyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2594977.png)
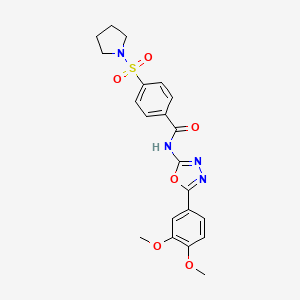
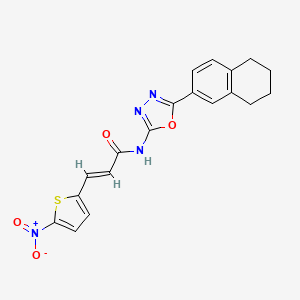
![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)
